2-Methoxy-3-pivalamidoisonicotinic acid
Overview
Description
“2-Methoxy-3-pivalamidoisonicotinic acid” is a chemical compound with the empirical formula C12H16N2O4 . It has a molecular weight of 252.27 . This compound is provided in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound is COc1nccc(C(O)=O)c1NC(=O)C(C)(C)C
. This provides a textual representation of the compound’s structure.
Physical And Chemical Properties Analysis
The compound is provided in solid form . Its empirical formula is C12H16N2O4 and it has a molecular weight of 252.27 .
Scientific Research Applications
Alkaloid Synthesis
2-Methoxy-3-pivalamidoisonicotinic acid plays a role in the synthesis of complex alkaloids. A study by Yates and Schwartz (1983) describes the synthesis of compounds related to haplophytine, an alkaloid. They explore the use of phenyl(2-pivaloylamidophenyl)methane and its derivatives, which are structurally related to 2-Methoxy-3-pivalamidoisonicotinic acid, in the synthesis of alkaloid-like structures (Yates & Schwartz, 1983).
Chemical Synthesis and Applications
In another study, Yao-wu (2008) reports the synthesis of novel compounds using derivatives similar to 2-Methoxy-3-pivalamidoisonicotinic acid. This research highlights the potential of such compounds in creating new functionalized quinazoline entities, which may have significant applications, particularly in antitumor activities (Yao-wu, 2008).
Novel Synthetic Methodologies
A study by Amano and Nishiyama (2006) discusses the oxidation of methoxyamide derivatives, including those similar to 2-Methoxy-3-pivalamidoisonicotinic acid. They developed efficient synthetic methodologies for azacyclic derivatives, which are valuable as intermediates in synthesizing complex bioactive substances (Amano & Nishiyama, 2006).
Inorganic Chemistry and Sensor Development
Dhara et al. (2014) explored the use of 5-methoxy isatin, a compound structurally related to 2-Methoxy-3-pivalamidoisonicotinic acid, in designing a chemosensor for Al3+ ions. This sensor shows high sensitivity and selectivity, indicating the potential of similar compounds in developing specific chemical sensors (Dhara et al., 2014).
Organic Chemistry and Ligand Behavior
Smith et al. (2012) investigated the lithiation of compounds including N-[2-(4-methoxyphenyl)ethyl]pivalamide, which shares functional groups with 2-Methoxy-3-pivalamidoisonicotinic acid. Their findings contribute to understanding the behavior of such compounds in organic synthesis, especially in ring substitution reactions (Smith et al., 2012).
properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-2-methoxypyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSXXSCWNLJULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-pivalamidoisonicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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